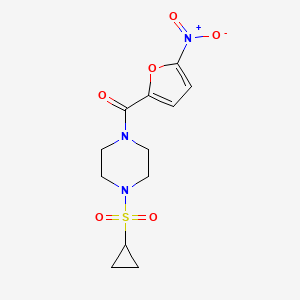
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone” is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a sulfonyl group, a piperazine ring, a nitro group, and a furan ring . These functional groups suggest that this compound could have a variety of potential applications, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a piperazine ring suggests that the compound may have a cyclic structure . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The presence of reactive functional groups like the nitro group and the sulfonyl group suggests that this compound could participate in a variety of chemical reactions .Applications De Recherche Scientifique
Anticancer and Antituberculosis Properties
A study detailed the synthesis and evaluation of derivatives of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone for their anticancer and antituberculosis activities. The research highlighted the synthesis of these derivatives using a reductive amination method. Selected compounds exhibited significant in vitro anticancer activity against human breast cancer cell lines and substantial antituberculosis effects against Mycobacterium tuberculosis. This indicates the compound's potential as a dual-functional therapeutic agent for treating both cancer and tuberculosis (S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014).
Enzyme Inhibition and Therapeutic Potential
Another study focused on the synthesis of similar compounds, targeting enzyme inhibitory activities. These synthesized derivatives demonstrated considerable inhibitory activity against α-glucosidase enzyme, suggesting potential for diabetes management. Additionally, some compounds were evaluated for their hemolytic and cytotoxic profiles, indicating their broader pharmacological applications (Muhammad Athar Abbasi et al., 2019).
Antimicrobial Activity
Research into the synthesis and in vitro antimicrobial activity of related compounds, such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, revealed good antimicrobial activity against various pathogenic bacterial and fungal strains. This study underscores the potential of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone derivatives as antimicrobial agents (L. Mallesha, K. Mohana, 2014).
Exploration for Alzheimer's Disease Treatment
A study explored the synthesis of multifunctional amides, including (4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone, for potential use in treating Alzheimer's disease. These compounds showed moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their utility as therapeutic agents for neurodegenerative disorders (Mubashir Hassan et al., 2018).
Corrosion Inhibition
In an interesting application outside the biomedical field, one study utilized a novel organic compound related to (4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone for the prevention of mild steel corrosion in acidic medium. This research highlights the compound's potential as a corrosion inhibitor, demonstrating its effectiveness in protecting mild steel against corrosion in a 1 N HCl acidic medium (P. Singaravelu, N. Bhadusha, 2022).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with indole derivatives and piperazine moieties have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.
Mode of Action
Compounds with similar structures have been shown to interact with their targets in a variety of ways, leading to diverse biological activities .
Biochemical Pathways
Compounds with similar structures have been associated with a variety of biological activities, suggesting they may impact multiple biochemical pathways .
Result of Action
Similar compounds have been associated with a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Propriétés
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(5-nitrofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6S/c16-12(10-3-4-11(21-10)15(17)18)13-5-7-14(8-6-13)22(19,20)9-1-2-9/h3-4,9H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMRJNJOKFGALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2980824.png)
![4-bromo-1-methyl-2-phenyl-5-[(2,2,2-trifluoroethoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2980825.png)
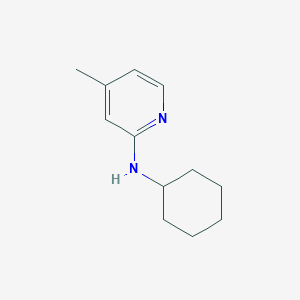
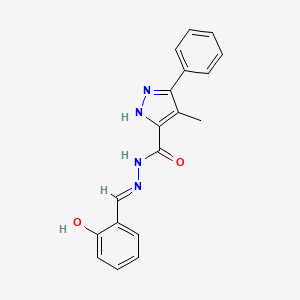
![N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide](/img/structure/B2980830.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-(4-morpholinyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanamide](/img/no-structure.png)
![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2980833.png)
![Ethyl 2-(3-(pyrrolidin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate](/img/structure/B2980834.png)


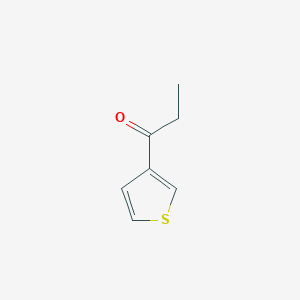
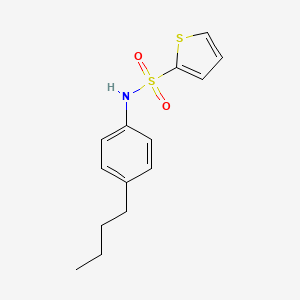

![Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2980846.png)